Methyl 4-(3-chloro-4-methoxybenzamido)benzoate
Overview
Description
Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group substituted with a chlorine atom and a methoxy group, as well as an amino group attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-4-methoxybenzamido)benzoate typically involves the following steps:
Preparation of 3-chloro-4-methoxybenzoic acid: This can be achieved by chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride.
Formation of 3-chloro-4-methoxybenzoyl chloride: The 3-chloro-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.
Amidation Reaction: The 3-chloro-4-methoxybenzoyl chloride is reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form the desired amide.
Esterification: Finally, the amide is esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-azido-4-methoxybenzoyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloro-4-methoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 3-chloro-4-methoxybenzoate
- Methyl 4-methoxybenzoate
Uniqueness
Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is unique due to the presence of both a chlorine and a methoxy group on the benzoyl moiety, as well as an amino group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-14-8-5-11(9-13(14)17)15(19)18-12-6-3-10(4-7-12)16(20)22-2/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFPEMTAPZRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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